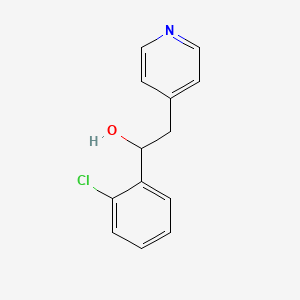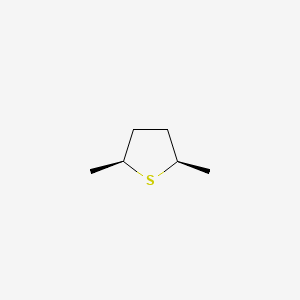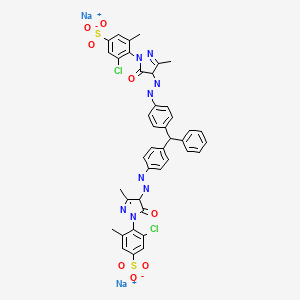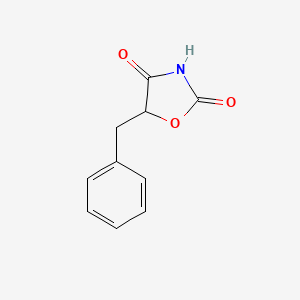![molecular formula C16H14N2O2 B14737977 2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 6284-54-4](/img/structure/B14737977.png)
2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the reaction of phthalic anhydride with 5-amino-2-methylbenzylamine under solventless conditions, which is both environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-methylphenol: Shares structural similarities but differs in functional groups and biological activities.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another compound with similar structural motifs but distinct chemical properties and applications.
Uniqueness
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
6284-54-4 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3 |
InChI-Schlüssel |
UZGFGLFLWJGPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)


![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)







![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
